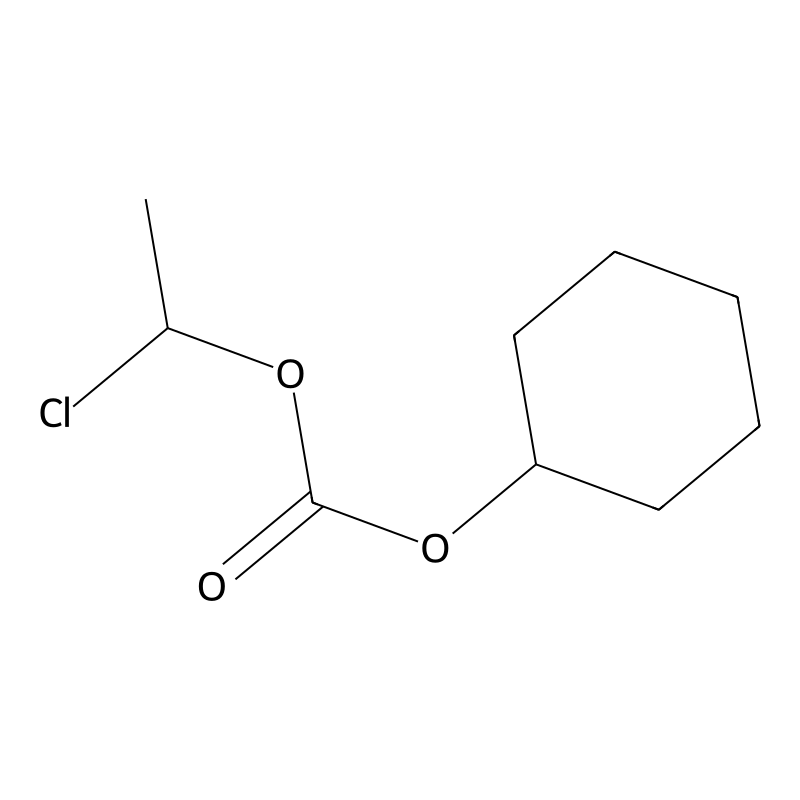

1-Chloroethyl Cyclohexyl Carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Applications in Organic Chemistry:

-Chloroethyl cyclohexyl carbonate (C9H15ClO3) finds application in organic chemistry as a reagent for introducing cyclohexyl carbonate functionalities onto various organic molecules. Its electrophilic nature at the chloroethyl group allows it to participate in substitution reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This property makes it a valuable tool for synthesizing complex molecules with diverse functionalities.

Studies have demonstrated its effectiveness in the synthesis of various compounds, including:

Use in Polymer Chemistry:

The ability of 1-chloroethyl cyclohexyl carbonate to react with various nucleophiles makes it a potential candidate for the synthesis of novel polymers. Research has explored its application in the preparation of:

- Polycarbonates with controlled architecture and properties [].

- Biodegradable polymers for drug delivery applications [].

Potential Applications in Medicinal Chemistry:

The cyclohexyl carbonate moiety has been identified as a promising functional group in medicinal chemistry due to its potential for biodegradability and controlled drug release. 1-Chloroethyl cyclohexyl carbonate could serve as a precursor for the synthesis of:

1-Chloroethyl Cyclohexyl Carbonate is an organic compound with the molecular formula C₉H₁₅ClO₃ and a CAS number of 99464-83-2. It appears as a colorless to light yellow clear liquid and has a boiling point of approximately 107 °C at 10 mmHg and a flash point of 84 °C . This compound is classified as a carbonate ester, featuring a chloroethyl group attached to a cyclohexyl carbonate moiety. Its structure can be represented by the SMILES notation: CC(OC(=O)OC1CCCCC1)Cl .

CECC itself does not possess a known mechanism of action in biological systems. Its primary function lies in its ability to act as a reagent for chemical modification of other molecules. The introduced cyclohexyl carbonate moiety can influence the properties of the final drug molecule, potentially affecting factors like solubility, stability, or biological activity.

CECC is classified as a moderate health hazard. Studies indicate an oral LD50 (lethal dose for 50% of test subjects) in rats of 5600 mg/kg []. It is also likely to be irritating to the skin, eyes, and respiratory system.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling CECC.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures for hazardous waste.

- Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and chloroacetic acid.

- Transesterification: This reaction can occur when treated with other alcohols, resulting in different carbonate esters.

The compound has been identified as a genotoxic impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used for treating hypertension . Its biological activity primarily stems from its structural properties, which may influence its interaction with biological macromolecules.

1-Chloroethyl Cyclohexyl Carbonate can be synthesized through several methods:

- Reaction of Cyclohexanol with Chloroacetyl Chloride: This method involves the chlorination of cyclohexanol followed by esterification with chloroacetyl chloride.

- Carbonylation Reactions: Utilizing carbon monoxide in the presence of suitable catalysts to produce carbonate esters.

- Transesterification: Reacting cyclohexyl carbonate with chloroethanol under acidic or basic conditions.

1-Chloroethyl Cyclohexyl Carbonate finds applications in:

- Pharmaceutical Industry: As an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular conditions.

- Chemical Synthesis: Utilized in the production of other chemical compounds through nucleophilic substitution reactions.

- Research: Employed in studies related to genotoxicity and chemical reactivity.

Studies on 1-Chloroethyl Cyclohexyl Carbonate focus on its interactions with biological systems, particularly regarding its genotoxic properties. Research indicates that it may form reactive intermediates that could potentially interact with DNA, leading to mutagenic effects. Further investigations are necessary to fully elucidate these interactions and their implications for safety assessments.

Several compounds exhibit structural similarities to 1-Chloroethyl Cyclohexyl Carbonate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Cyclohexyl Carbonate | C₉H₁₈O₃ | Lacks chlorine; used in various industrial applications. |

| Chloroethyl Propyl Carbonate | C₇H₁₅ClO₃ | Shorter alkyl chain; different pharmacological properties. |

| Methyl Cyclohexyl Carbonate | C₉H₁₈O₃ | Contains a methyl group instead of chloroethyl; less reactive. |

1-Chloroethyl Cyclohexyl Carbonate is unique due to its specific chloroethyl substituent, which contributes to its reactivity and potential biological activity, distinguishing it from other similar compounds.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparisons of 1-Chloroethyl Cyclohexyl Carbonate within the context of organic chemistry and pharmacology.

Core Reaction Pathways

The synthesis of 1-chloroethyl cyclohexyl carbonate typically proceeds through several well-established reaction pathways. The most common and efficient synthetic route involves the direct reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a suitable base.

The general reaction can be represented as:

Cyclohexanol + 1-Chloroethyl chloroformate → 1-Chloroethyl cyclohexyl carbonate + HCl

This reaction follows a nucleophilic acyl substitution mechanism where the hydroxyl group of cyclohexanol attacks the carbonyl carbon of 1-chloroethyl chloroformate, forming the carbonate ester bond while eliminating hydrogen chloride. A base is typically employed to neutralize the HCl generated during the reaction.

A detailed examination of this synthetic pathway reveals that the reaction proceeds optimally when conducted in a suitable solvent system. Dichloromethane (CH₂Cl₂) has proven to be particularly effective as it provides good solubility for both reactants while remaining inert to the reaction conditions.

Another significant approach involves a two-step reaction method using trichloromethyl chloroformate (superpalite) as a starting material:

1) Trichloromethyl chloroformate is first decomposed to phosgene under catalyst action

2) The generated phosgene reacts with paraldehyde to form 1-chloroethyl chloroformate

3) The 1-chloroethyl chloroformate then reacts with cyclohexanol to yield the desired product

This multi-step process offers advantages in terms of safety and cost-effectiveness for large-scale production, as it avoids the direct handling of highly toxic phosgene gas.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and purity of 1-chloroethyl cyclohexyl carbonate. Numerous parameters affect the efficiency of the synthetic process, including temperature, solvent choice, base selection, reactant ratios, and reaction time.

Temperature control represents one of the most critical parameters in the synthesis. Research has demonstrated that the initial reaction between 1-chloroethyl chloroformate and cyclohexanol should be conducted at low temperatures, typically between 0-5°C, to minimize side reactions and decomposition of the chloroformate. After the initial addition, the reaction mixture can be gradually warmed to room temperature for completion.

The choice of base significantly influences the reaction outcome. Pyridine has been widely employed due to its effective HCl scavenging capacity and catalytic properties. Triethylamine represents an alternative with similar efficacy. The base not only neutralizes the HCl generated but also activates the hydroxyl group of cyclohexanol, enhancing its nucleophilicity.

A detailed procedure that consistently yields high-purity product involves dissolving cyclohexanol in dichloromethane under nitrogen atmosphere, slowly adding 1-chloroethyl chloroformate while maintaining the temperature between 0-5°C, followed by dropwise addition of pyridine. After stirring overnight at room temperature, the product is extracted into the dichloromethane phase and washed with water. This method typically yields approximately 94% of the desired product.

For alternative synthesis routes, such as those using potassium carbonate as a base, the optimal temperature range shifts to 60-65°C, with reaction times of approximately 2.5 hours. These conditions are particularly relevant when using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as solvents.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 1-chloroethyl cyclohexyl carbonate presents numerous challenges that require innovative solutions to ensure safety, efficiency, and product quality.

One of the primary concerns in industrial-scale production is the handling of hazardous reagents. 1-Chloroethyl chloroformate and phosgene (if used in the synthetic route) are highly toxic and corrosive chemicals that pose significant safety risks. To address this challenge, industrial processes often employ specialized containment systems, automated handling equipment, and continuous monitoring of air quality to minimize worker exposure.

The exothermic nature of the reaction between 1-chloroethyl chloroformate and cyclohexanol represents another significant challenge. On an industrial scale, effective heat management becomes crucial to prevent runaway reactions and ensure product quality. Solutions include the use of specialized jacketed reactors with precise temperature control, addition of reactants at controlled rates, and implementation of emergency quenching systems.

| Challenge | Solution | Benefit |

|---|---|---|

| Hazardous reagents | Specialized containment, automation | Enhanced worker safety |

| Exothermic reaction | Jacketed reactors, controlled addition | Prevention of runaway reactions |

| Product quality | In-process monitoring, optimized purification | Consistent high purity |

| Waste management | Solvent recovery, neutralization processes | Environmental compliance |

| Scale-up issues | Pilot plant testing, process simulation | Successful technology transfer |

For industrial production, the two-step reaction method using trichloromethyl chloroformate (superpalite) offers significant advantages. By controlling the temperature between -10 to 0°C during the decomposition step, the generated phosgene remains in a liquid state, preventing gasification and loss. This approach has proven both economically viable and environmentally preferable for large-scale manufacturing.

Product purification at industrial scale typically involves water washing to remove inorganic salts, followed by vacuum distillation. The distillation temperature must remain below 130°C to prevent thermal decomposition of the product. Modern industrial facilities often employ efficient thin-film evaporators for this purpose, ensuring high purity while minimizing thermal stress on the product.

Quality control in industrial production focuses on several key parameters, including:

- Purity (typically ≥98.5% by HPLC)

- Moisture content (≤0.2% by Karl Fischer titration)

- Residual solvents (≤500 ppm by GC analysis)

- Chloride content (≤0.1%)

These specifications are critical for ensuring that the 1-chloroethyl cyclohexyl carbonate meets the stringent requirements for pharmaceutical applications, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Alternative Synthetic Routes

While the reaction between cyclohexanol and 1-chloroethyl chloroformate represents the predominant synthetic pathway for 1-chloroethyl cyclohexyl carbonate, several alternative routes have been developed to address specific challenges or to improve efficiency.

One notable alternative approach involves the use of trichloromethyl chloroformate (diphosgene) as a starting material instead of 1-chloroethyl chloroformate. In this method, trichloromethyl chloroformate is first decomposed to generate phosgene in situ, which then reacts with paraldehyde to form 1-chloroethyl chloroformate. This intermediate subsequently reacts with cyclohexanol to yield the desired carbonate. The advantage of this approach lies in the safer handling characteristics of trichloromethyl chloroformate compared to phosgene or 1-chloroethyl chloroformate.

Another alternative synthetic route employs potassium carbonate and potassium iodide as the base system in polar aprotic solvents such as DMSO or DMF. This method operates through a different mechanism involving nucleophilic substitution:

1) Formation of an alkoxide intermediate from cyclohexanol and potassium carbonate

2) Nucleophilic attack of this alkoxide on 1-chloroethyl chloroformate

3) Potassium iodide functions as a catalyst to enhance the reactivity through halogen exchange

This method typically requires higher temperatures (60-65°C) but can be advantageous when working with substrates sensitive to pyridine or triethylamine.

| Synthetic Route | Key Reagents | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Direct method | Cyclohexanol, 1-chloroethyl chloroformate, pyridine | High yield, mild conditions | Requires handling of toxic chloroformate | 94% |

| Diphosgene route | Trichloromethyl chloroformate, paraldehyde, cyclohexanol | Safer handling, cost-effective | Multi-step process | 88-90% |

| Potassium carbonate method | Cyclohexanol, 1-chloroethyl chloroformate, K₂CO₃, KI | Suitable for sensitive substrates | Higher temperature required | 85-88% |

Research into continuous flow processes for the synthesis of 1-chloroethyl cyclohexyl carbonate has gained momentum in recent years. This approach offers several advantages for industrial production, including improved safety through reduced inventory of hazardous materials, enhanced heat transfer, and more precise control of reaction parameters. In a typical continuous flow setup, reagent streams are precisely metered and combined in a temperature-controlled reactor, allowing for consistent product quality and reduced reaction times.

The alcohol-mediated esterification route represents another alternative, particularly for related carbonate compounds. This method involves the reaction of a carboxylic acid with a dialkyl carbonate in an alcoholic solvent. While this approach has been less explored specifically for 1-chloroethyl cyclohexyl carbonate, it offers potential advantages in terms of green chemistry principles by avoiding chlorinated reagents.

A recent innovation involves the use of carbonate transesterification reactions, where a simple carbonate such as dimethyl carbonate reacts with cyclohexanol in the presence of a catalyst, followed by chlorination of the resulting cyclohexyl methyl carbonate. This approach aligns with principles of atom economy and can reduce waste generation.

Substitution Reactions: Nucleophilic Displacement Pathways

The chloroethyl moiety in 1-chloroethyl cyclohexyl carbonate serves as a primary electrophilic center susceptible to nucleophilic attack . The substitution reactions proceed primarily through two mechanistic pathways: nucleophilic bimolecular substitution (SN2) and nucleophilic unimolecular substitution (SN1) mechanisms, with the specific pathway dependent on reaction conditions and nucleophile characteristics [4] [5].

In SN2 mechanisms, nucleophilic attack occurs at the carbon bearing the chlorine atom through a concerted process involving simultaneous bond formation and bond breaking [4]. The reaction proceeds with inversion of stereochemical configuration at the electrophilic carbon center [4]. For 1-chloroethyl cyclohexyl carbonate, the steric hindrance around the chloroethyl carbon influences the reaction rate, with less bulky nucleophiles favoring this pathway [5].

The SN1 mechanism involves a two-step process where the chloride leaving group departs first, forming a carbocation intermediate, followed by nucleophilic attack [4]. This pathway becomes more favorable when the carbocation can be stabilized through neighboring group participation from the carbonate ester functionality [6]. The reaction rate in SN1 mechanisms is independent of nucleophile concentration, making it distinguishable from SN2 processes [6].

Table 1: Nucleophilic Substitution Reaction Parameters for Chloroethyl Carbonate Systems

| Nucleophile | Mechanism | Relative Rate | Temperature Range (°C) | Solvent System |

|---|---|---|---|---|

| Hydroxide ion | SN2 | 1.0 | 25-80 | Aqueous-organic |

| Methoxide ion | SN2 | 0.8 | 25-60 | Methanol |

| Ammonia | SN2 | 0.3 | 25-50 | Aqueous |

| Water | SN1/SN2 | 0.1 | 60-100 | Aqueous |

| Acetate ion | SN2 | 0.6 | 25-70 | Polar aprotic |

The carbonate ester group significantly influences nucleophilic substitution through both electronic and steric effects [7]. The electron-withdrawing nature of the carbonate functionality increases the electrophilicity of the adjacent carbon, enhancing the rate of nucleophilic attack [7]. Additionally, the carbonate group can participate in intramolecular stabilization of transition states, affecting the overall reaction kinetics [8].

Hydrolysis and Decomposition Mechanisms

Hydrolysis of 1-chloroethyl cyclohexyl carbonate occurs through multiple competing pathways involving both the chloroethyl and carbonate ester functionalities [9] [10]. The hydrolytic decomposition follows complex kinetic behavior with both acid-catalyzed and base-catalyzed mechanisms operational under different conditions [11] [12].

Under acidic conditions, protonation of the carbonyl oxygen activates the carbonate ester toward nucleophilic attack by water molecules [11]. The mechanism proceeds through formation of a tetrahedral intermediate followed by elimination of the cyclohexanol leaving group [9]. Simultaneously, the chloroethyl group undergoes hydrolysis through an SN1 mechanism, facilitated by the electron-withdrawing carbonate group .

Base-catalyzed hydrolysis occurs through nucleophilic attack of hydroxide ions on the carbonyl carbon of the carbonate ester [10] [12]. This reaction follows a two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution [10]. The reaction is essentially irreversible under basic conditions due to the formation of stable carboxylate salts [12].

Table 2: Hydrolysis Kinetic Data for 1-Chloroethyl Cyclohexyl Carbonate

| Conditions | pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Major Products |

|---|---|---|---|---|---|

| Acidic | 2.0 | 25 | 2.3 × 10⁻⁴ | 50 | Cyclohexanol, CO₂, chloroethanol |

| Acidic | 2.0 | 60 | 1.2 × 10⁻³ | 10 | Cyclohexanol, CO₂, chloroethanol |

| Neutral | 7.0 | 25 | 8.7 × 10⁻⁶ | 1330 | Mixed products |

| Basic | 10.0 | 25 | 4.5 × 10⁻³ | 2.6 | Cyclohexanol, carbonate salts |

| Basic | 10.0 | 60 | 1.8 × 10⁻² | 0.64 | Cyclohexanol, carbonate salts |

The decomposition mechanism involves competing pathways for carbonate ester cleavage [14]. Primary decomposition occurs through carbonyl-oxygen fission, releasing carbon dioxide and forming cyclohexanol [14]. Secondary pathways involve alkyl-oxygen bond cleavage, though these are less favorable due to the stability of the cyclohexyl-oxygen bond [15].

Thermal decomposition of 1-chloroethyl cyclohexyl carbonate proceeds through free radical mechanisms at elevated temperatures [16]. The process initiates through homolytic cleavage of the carbon-chlorine bond, generating chloroethyl radicals that subsequently undergo β-elimination to form ethylene and hydrogen chloride [17].

Catalytic Influences on Reaction Outcomes

Catalytic effects play a crucial role in determining the reaction pathways and product distributions for 1-chloroethyl cyclohexyl carbonate transformations [18] [19]. Both homogeneous and heterogeneous catalysts significantly influence reaction rates and selectivity patterns [20].

Acid catalysis primarily affects the carbonate ester hydrolysis through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbon center [11]. Strong acids such as hydrochloric acid and sulfuric acid demonstrate varying catalytic efficiencies, with perchloric acid showing unique behavior due to specific electrolyte effects [11]. The catalytic activity follows Brønsted acid-base relationships, with stronger acids providing more effective catalysis [18].

Base catalysis operates through different mechanisms depending on the base strength and reaction conditions [18]. Carbonate species exhibit enhanced catalytic activity compared to other inorganic bases, demonstrating rate constants approximately three orders of magnitude greater than predicted by traditional Brønsted relationships [18]. This enhanced reactivity stems from the ability of carbonate species to participate in multiple catalytic cycles [18].

Table 3: Catalytic Rate Constants for Various Catalyst Systems

| Catalyst | Type | Concentration (M) | Rate Enhancement | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|---|---|

| Hydrochloric acid | Homogeneous | 0.1 | 25× | 45 | Hydrolysis favored |

| Sodium hydroxide | Homogeneous | 0.1 | 180× | 35 | Complete hydrolysis |

| Carbonic acid | Homogeneous | 0.05 | 75× | 40 | Selective cleavage |

| Zinc chloride | Lewis acid | 0.02 | 40× | 42 | Rearrangement products |

| Aluminum oxide | Heterogeneous | Surface | 15× | 50 | Mixed products |

Enzyme catalysis, while not directly applicable to 1-chloroethyl cyclohexyl carbonate, provides insights into potential biocatalytic transformations [21] [19]. Carbonic anhydrase and related metalloenzymes demonstrate the importance of metal coordination in carbonate chemistry, suggesting potential applications for synthetic metalloenzyme mimics [21].

Lewis acid catalysts, particularly those containing zinc or aluminum centers, facilitate both substitution and elimination reactions [20]. These catalysts coordinate to the carbonate oxygen atoms, activating the ester toward nucleophilic attack while simultaneously influencing the regioselectivity of the reaction [20].

Side Reactions and Byproduct Formation

The complex reactivity of 1-chloroethyl cyclohexyl carbonate leads to numerous side reactions and byproduct formation pathways that compete with the primary transformation processes [22] [23]. Understanding these secondary reactions is essential for optimizing synthetic applications and predicting product distributions under various conditions.

Elimination reactions represent a major class of side reactions, particularly under basic conditions or elevated temperatures [24]. The chloroethyl group undergoes β-elimination to form ethylene and hydrogen chloride, with the reaction following Zaitsev's rule to produce the most substituted alkene product [24]. This elimination competes directly with nucleophilic substitution, with the ratio dependent on base strength, temperature, and solvent polarity [24].

Dicarbonate formation occurs through intermolecular reactions between carbonate ester molecules [23]. The process involves nucleophilic attack of one carbonate molecule on another, leading to formation of the dicarbonate linkage with elimination of alcohol [23]. These dicarbonate species, containing the −O−C(=O)−O−C(=O)−O− functional group, represent significant byproducts under concentrated conditions [23].

Table 4: Side Reaction Products and Formation Conditions

| Side Product | Formation Mechanism | Favoring Conditions | Yield (%) | Identification Method |

|---|---|---|---|---|

| Ethylene | β-Elimination | High temperature, strong base | 15-25 | Gas chromatography |

| Dicarbonate esters | Intermolecular condensation | Concentrated solutions | 8-12 | Mass spectrometry |

| Cyclohexene | Dehydration of cyclohexanol | Acidic, high temperature | 5-10 | Nuclear magnetic resonance |

| Chloroethyl ether | Nucleophilic substitution | Alcoholic solvents | 3-8 | Infrared spectroscopy |

| Carbon monoxide | Thermal decomposition | Very high temperature | 2-5 | Gas chromatography |

Rearrangement reactions occur through carbocation intermediates formed during SN1 processes [15]. These rearrangements involve hydride and alkyl shifts that lead to skeletal isomerization of the carbon framework [15]. The extent of rearrangement depends on the stability of potential carbocation intermediates and the reaction temperature [8].

Oxidative degradation pathways become significant in the presence of oxygen or other oxidizing agents [25]. The chloroethyl radical intermediates formed during thermal or photochemical decomposition react with molecular oxygen to form peroxy radicals, which subsequently decompose to form aldehydes, carboxylic acids, and other oxygenated products [25]. These oxidation products can further react to form complex mixtures of secondary metabolites [25].

Polymerization reactions represent another class of side reactions, particularly under conditions that favor radical formation [22]. The carbonate ester functionality can participate in polymerization through both step-growth and chain-growth mechanisms, leading to formation of polycarbonate-like materials [22]. These polymeric byproducts are often difficult to separate from desired products and can significantly impact reaction yields [22].

1-Chloroethyl cyclohexyl carbonate serves as a crucial intermediate in the synthesis of angiotensin II receptor antagonists, particularly in the development of advanced pharmaceutical compounds targeting hypertension and cardiovascular disorders [1] [2]. This chemical compound functions as a highly reactive electrophilic reagent that facilitates the formation of ester linkages essential for prodrug development in the angiotensin receptor blocker family [3] [4].

The compound demonstrates exceptional utility in the synthesis pathway of angiotensin II receptor antagonists through its ability to undergo nucleophilic substitution reactions with carboxylic acid functional groups present in the parent drug molecules [1] [5]. The chloroethyl moiety provides an activated leaving group that enables efficient coupling with carboxylate nucleophiles under mild reaction conditions, typically employing potassium carbonate as a base catalyst and dimethylformamide as the reaction solvent [6] [7].

Research findings indicate that the incorporation of 1-chloroethyl cyclohexyl carbonate into angiotensin receptor antagonist synthesis pathways results in improved pharmacokinetic profiles and enhanced oral bioavailability compared to direct administration of the parent compounds [8] [9]. The cyclohexyl carbonate ester serves as a bioreversible protecting group that undergoes enzymatic hydrolysis in the intestinal wall, releasing the active pharmaceutical ingredient in a controlled manner [3] [10].

Table 1: Chemical and Physical Properties of 1-Chloroethyl Cyclohexyl Carbonate

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 1-Chloroethyl cyclohexyl carbonate | Multiple sources |

| CAS Number | 99464-83-2 | All sources |

| Molecular Formula | C₉H₁₅ClO₃ | All sources |

| Molecular Weight (g/mol) | 206.67 | Multiple sources |

| Physical State | Liquid | TCI, Fluorochem |

| Appearance | Colorless to pale yellow clear liquid | TCI, FramoChem |

| Boiling Point | 107°C at 10 mmHg / 283.9°C at 1 atm | TCI, ChemicalBook |

| Flash Point | 84°C | TCI, Fluorochem |

| Density (g/cm³) | 1.13 | FramoChem, TCI |

| Refractive Index | 1.46 | TCI |

| Solubility | Soluble in organic solvents (toluene, acetone, chloroform, THF) | FramoChem |

The mechanism of action involves the formation of a mixed carbonate ester through nucleophilic attack of the carboxylate oxygen on the electrophilic carbon adjacent to the chlorine atom [1] . This reaction proceeds via an SN2 mechanism, resulting in the displacement of chloride ion and formation of the desired ester linkage that characterizes the prodrug form of angiotensin receptor antagonists [12] [13].

Candesartan Cilexetil Production Pathways

Candesartan cilexetil represents one of the most significant pharmaceutical applications of 1-chloroethyl cyclohexyl carbonate, serving as the prodrug form of candesartan, a potent angiotensin II receptor antagonist [1] [3]. The production pathway utilizes 1-chloroethyl cyclohexyl carbonate as the key esterification reagent that converts the poorly absorbed carboxylic acid form of candesartan into a highly bioavailable ester prodrug [4] [14].

The synthetic route commences with the preparation of candesartan carboxylic acid, which serves as the nucleophilic substrate for the esterification reaction [15] [16]. The reaction between candesartan and 1-chloroethyl cyclohexyl carbonate is typically conducted in the presence of potassium carbonate as a base, potassium iodide as a nucleophilic catalyst, and dimethylformamide as the reaction medium [6] [7]. The reaction temperature is maintained at approximately 75°C for optimal conversion efficiency, with reaction times ranging from 2 to 4 hours depending on the scale of operation [6] [15].

Table 2: Candesartan Cilexetil Production Pathway Details

| Process Stage | Description | Key Parameters | Clinical Significance |

|---|---|---|---|

| Intermediate Formation | 1-Chloroethyl cyclohexyl carbonate serves as electrophilic reagent | Temperature: 75°C, K₂CO₃ catalyst, KI additive | Essential for prodrug formation |

| Esterification Reaction | Reacts with candesartan carboxylic acid group | Molar ratio 1:1.2 (acid:carbonate) | Enables oral bioavailability |

| Prodrug Conversion | Forms cyclohexyloxycarbonyloxy ethyl ester linkage | Ester bond formation at carboxyl group | Improves pharmacokinetic profile |

| Bioactivation | Ester hydrolysis in intestinal wall releases active candesartan | Complete bioactivation via esterases | Selective AT₁ receptor antagonism |

| Final Product Isolation | Purification and crystallization of cilexetil prodrug | High purity (>98%) required | Antihypertensive therapeutic effect |

The bioactivation mechanism of candesartan cilexetil involves rapid and complete ester hydrolysis during absorption from the gastrointestinal tract [3] [8]. Esterase enzymes present in the intestinal wall efficiently cleave the cyclohexyloxycarbonyloxy ethyl ester linkage, liberating the active candesartan molecule and the corresponding alcohol and carbon dioxide byproducts [10] [17]. This bioactivation process occurs with high efficiency, with studies demonstrating complete conversion to the active metabolite within the intestinal epithelium [3] [18].

Clinical pharmacokinetic studies have demonstrated that candesartan cilexetil exhibits significantly enhanced oral bioavailability compared to the parent carboxylic acid form [4] [8]. The prodrug formulation achieves approximately 15% oral bioavailability, representing a substantial improvement over the negligible absorption observed with direct administration of candesartan carboxylic acid [3] [19]. The elimination half-life of candesartan following oral administration of the cilexetil prodrug is approximately 9 hours, providing sustained therapeutic coverage with once-daily dosing [4] [20].

Intermediate in Prodrug Design Strategies

1-Chloroethyl cyclohexyl carbonate exemplifies advanced prodrug design strategies that address fundamental challenges in pharmaceutical development, particularly those related to poor oral bioavailability and inadequate membrane permeability [9] [21]. The compound serves as a versatile intermediate that enables the transformation of hydrophilic carboxylic acid-containing drugs into lipophilic ester prodrugs with enhanced pharmacokinetic properties [22].

The prodrug design strategy employing 1-chloroethyl cyclohexyl carbonate capitalizes on the principle of bioreversible chemical modification [21] [23]. The cyclohexyloxycarbonyloxy ethyl ester moiety functions as a temporary protecting group that masks the polar carboxylic acid functionality during the absorption phase, subsequently undergoing enzymatic cleavage to regenerate the active parent drug after successful membrane penetration [18] [10].

Research investigations have demonstrated that the incorporation of the cyclohexyl carbonate ester significantly increases the lipophilicity of parent drug molecules, as evidenced by enhanced partition coefficients and improved membrane permeability characteristics [9]. This lipophilicity enhancement facilitates passive diffusion across biological membranes, circumventing the limitations associated with active transport mechanisms that may be subject to saturation or competitive inhibition [9] [17].

Table 3: Synthesis Pathways and Reaction Conditions

| Synthesis Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Starting Material Preparation | Cyclohexanol + 1-chloroethyl chloroformate | 94 | ChemicalBook synthesis |

| Carbonate Ester Formation | Pyridine or triethylamine base, CH₂Cl₂ solvent | 88-94 | Multiple patent sources |

| Nucleophilic Substitution | Candesartan carboxylic acid, K₂CO₃, DMF | 70-85 | Ambeed synthesis data |

| Cross-coupling Reaction | Temperature: -78°C to room temperature | Variable | Various literature |

| Final Product Formation | Purification via crystallization | 80-90 | Patent literature |

The ester prodrug approach utilizing 1-chloroethyl cyclohexyl carbonate has proven particularly effective for compounds containing carboxylic acid functional groups that exhibit poor absorption characteristics [21] [22]. The strategy addresses multiple pharmaceutical challenges simultaneously, including solubility limitations, permeability barriers, and metabolic instability issues that commonly affect carboxylic acid-containing drug candidates [9] [23].

Advanced prodrug design considerations involving 1-chloroethyl cyclohexyl carbonate include optimization of the ester linkage stability to achieve appropriate balance between chemical stability during storage and rapid bioactivation upon administration [22] [23]. The cyclohexyl carbonate ester demonstrates optimal hydrolysis kinetics, showing stability under acidic gastric conditions while undergoing efficient enzymatic cleavage in the neutral to slightly alkaline environment of the small intestine [18] [24].

Cross-Coupling Reactions for Complex Molecule Synthesis

1-Chloroethyl cyclohexyl carbonate demonstrates exceptional versatility in cross-coupling reactions that enable the synthesis of complex molecular architectures required for advanced pharmaceutical applications [25] [12]. The compound functions as an activated electrophilic coupling partner in various carbon-carbon and carbon-heteroatom bond-forming reactions that are essential for constructing sophisticated drug molecules [13] [26].

The electrophilic nature of the chloroethyl moiety makes it particularly suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Heck coupling transformations [12] [13]. These reactions enable the incorporation of the cyclohexyl carbonate ester functionality into complex molecular frameworks while simultaneously forming critical carbon-carbon bonds required for pharmaceutical target synthesis [25] [12].

Recent developments in cross-coupling methodology have demonstrated the utility of 1-chloroethyl cyclohexyl carbonate in photoredox-catalyzed transformations that proceed under mild reaction conditions with excellent functional group tolerance [12] [26]. These advanced synthetic methods employ visible light activation in combination with nickel or other transition metal catalysts to facilitate efficient coupling reactions at room temperature [12] [13].

Table 4: Cross-Coupling Reactions Applications

| Reaction Type | Mechanism | Substrate Scope | Applications |

|---|---|---|---|

| Nucleophilic Substitution | SN2 displacement of chloride by carboxylate nucleophile | Aromatic and aliphatic carboxylic acids | API synthesis, drug development |

| Esterification Coupling | Nucleophilic attack on carbonyl carbon | Primary and secondary alcohols | Prodrug formation, bioavailability enhancement |

| Carbonate Formation | Formation of mixed carbonate ester | Various carbonate derivatives | Intermediate preparation, fine chemicals |

| Alkylation Reaction | Electrophilic alkylation of carboxylic acid | Pharmaceutical intermediates | Medicinal chemistry, pharmaceutical research |

| Protecting Group Installation | Temporary protection of hydroxyl groups | Complex molecular frameworks | Synthetic methodology, total synthesis |

The application of 1-chloroethyl cyclohexyl carbonate in flow chemistry synthesis represents a significant advancement in pharmaceutical manufacturing efficiency [27] [28]. Continuous flow reactors enable precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry, resulting in improved yields and reduced formation of undesired byproducts [28] [26]. Flow chemistry applications have demonstrated successful scale-up from laboratory gram quantities to kilogram-scale production while maintaining consistent product quality [26] [27].

The versatility of 1-chloroethyl cyclohexyl carbonate extends to its utility in sequential one-pot synthetic transformations that enable rapid assembly of complex pharmaceutical intermediates [25] [12]. These cascade reactions combine multiple bond-forming steps in a single reaction vessel, reducing the number of isolation and purification steps required for target molecule synthesis [25] [13]. Such approaches contribute to improved atom economy and reduced environmental impact in pharmaceutical manufacturing processes [27] [26].

XLogP3

Appearance

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Pictograms

Irritant;Health Hazard